2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol is an organic compound with significant interest in various fields of scientific research. This compound features a complex structure with a phenyl ring substituted with chlorine and fluorine atoms, and an amino alcohol functional group. Its unique chemical properties make it valuable in synthetic chemistry, pharmaceuticals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable aromatic precursor, followed by nucleophilic substitution and reduction reactions. For instance:
Halogenation: The aromatic precursor, such as 3-chloro-2,4-difluorobenzene, undergoes halogenation using reagents like chlorine gas or N-chlorosuccinimide (NCS) to introduce the chlorine atom.
Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution with an appropriate amine, such as ethylenediamine, under controlled conditions to form the amino derivative.
Reduction: The final step involves the reduction of the intermediate to yield this compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, H2SO4 for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It may inhibit enzymes involved in disease progression, such as matrix metalloproteinases (MMPs) and phosphatidylinositol 3-kinase (PI3K). Additionally, it can modulate gene expression related to inflammation and oxidative stress, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
- 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol
- 2-Amino-2-(4-fluoro-3-trifluoromethylphenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, 2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol exhibits unique properties due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H8ClF2NO |
---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
2-amino-2-(3-chloro-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-7-5(10)2-1-4(8(7)11)6(12)3-13/h1-2,6,13H,3,12H2 |
InChI Key |
UOYLTWDKRWFKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(CO)N)F)Cl)F |
Origin of Product |
United States |
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